![molecular formula C24H21FN2O4S B2770527 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 477709-12-9](/img/structure/B2770527.png)
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a complex organic compound that holds significance in various scientific research fields. Known for its unique structure and diverse functional groups, it is involved in numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 2-fluoro[1,1'-biphenyl]-4-ol with ethyl bromoacetate, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The final step includes the cyclization of the intermediate to form the pyrazole ring.
Reaction Conditions:Step 1: : Refluxing in dry ethanol with sodium ethoxide.
Step 2: : Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Step 3: : Cyclization using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production might involve optimized conditions with the use of continuous flow reactors to enhance yield and purity. Solvents like DMSO and bases such as triethylamine are commonly used for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrazole ring, leading to different oxidized derivatives.
Reduction: : The biphenyl moiety can be reduced under catalytic hydrogenation.
Substitution: : Halogenation and nitration can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Using reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidized derivatives of the pyrazole ring.
Reduced forms of the biphenyl structure.
Various substituted aromatics depending on the reaction conditions.
Scientific Research Applications
The compound finds extensive applications across multiple fields:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential role in enzyme inhibition studies.
Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of novel materials with specific properties.
Mechanism of Action
The biological activity of 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting normal biological functions or altering cellular pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
**3-{1-[(2-chloro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
**3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-hydroxyphenyl)sulfonyl]-1H-pyrazole
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole stands out due to its unique sulfonyl and fluorobiphenyl groups that contribute to its distinct reactivity and application potential.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-methoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQYFDTVJOVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
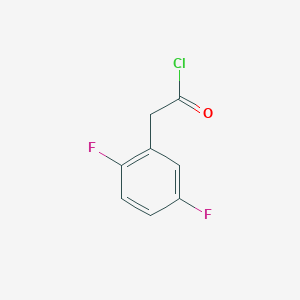
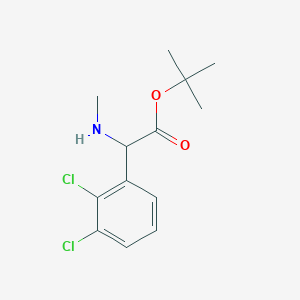
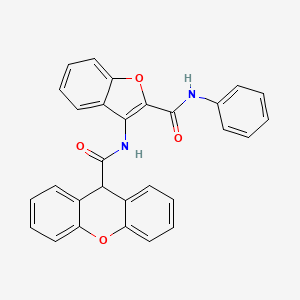
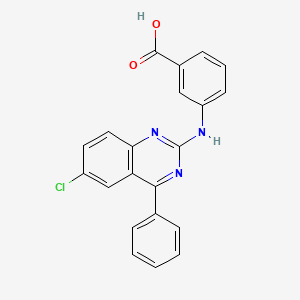

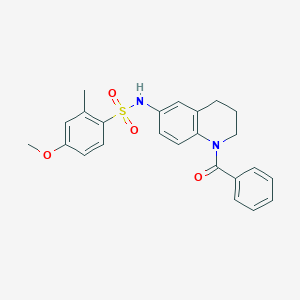
![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2770452.png)
![2-(2,5-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2770453.png)
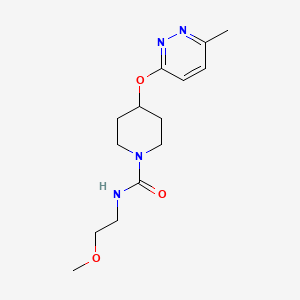
![13-benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2770459.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)
![5-Ethyl-2-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2770462.png)

![2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)
